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molecular formula C7H11NO4 B1640675 Methyl 2-acetamido-3-oxobutanoate

Methyl 2-acetamido-3-oxobutanoate

Cat. No. B1640675
M. Wt: 173.17 g/mol
InChI Key: OKXALXBKIMGQOO-UHFFFAOYSA-N
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Patent
US08937184B2

Procedure details

Part B: Crude 2-hydroxyimino-3-oxo-butyric acid methyl ester (24 gram, ˜0.15 mol) dissolved in a magnetically stirred mixture of acetic acid (293 ml), acetic acid anhydride (110 ml) and Pd/C (4 gram) was hydrogenated for 20 hours at room temperature at 1 atmosphere H2 pressure. After filtration over hyflo, the acetic acid and acetic acid anhydride were removed by concentration in vacuo. The resulting crude mixture was purified by flash chromatography (dichloromethane/methanol=95/5 (v/v)) to give 2-acetylamino-3-oxo-butyric acid methyl ester (16.7 gram, 60% yield) as a white solid. Rf (dichloromethane/methanol=95/5 (v/v))=0.4. 1H-NMR (400 MHz, CDCl3): 2.08 (s, 3H), 2.40 (s, 3H), 3.83 (s, 3H), 5.29 (d, J˜7, 1H), 6.71 (br s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[C:4](=[N:8]O)[C:5](=[O:7])[CH3:6].[C:11](O)(=[O:13])[CH3:12]>C(OC(=O)C)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:10])[CH:4]([NH:8][C:11](=[O:13])[CH3:12])[C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC(C(C(C)=O)=NO)=O
Name
Quantity
293 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over hyflo
CUSTOM
Type
CUSTOM
Details
the acetic acid and acetic acid anhydride were removed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude mixture was purified by flash chromatography (dichloromethane/methanol=95/5 (v/v))

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C(C(C)=O)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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